molecular formula C16H16N2O3S B2638049 2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921836-47-7

2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2638049
CAS No.: 921836-47-7
M. Wt: 316.38
InChI Key: SIWBUTAOSZXDOB-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The indole nucleus in this compound is a significant heterocyclic system that is found in many natural products and synthetic drugs. Indole derivatives have been widely studied for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-3-6-15(11(2)7-10)22(20,21)18-13-4-5-14-12(8-13)9-16(19)17-14/h3-8,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWBUTAOSZXDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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